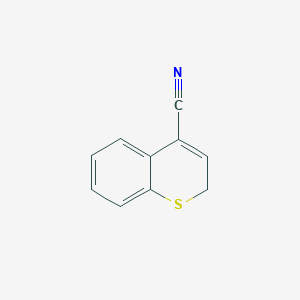
2H-1-Benzothiopyran-4-carbonitrile
描述
2H-1-Benzothiopyran-4-carbonitrile is a useful research compound. Its molecular formula is C10H7NS and its molecular weight is 173.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Synthesis
Building Block for Complex Molecules
2H-1-Benzothiopyran-4-carbonitrile serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a versatile precursor in organic synthesis. Researchers have utilized this compound to develop new derivatives with potential biological activities and improved properties.
Biological Activities
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit notable activity against a range of pathogens, indicating its potential as an antibacterial agent.
Anticancer Research
Research indicates that this compound may possess anticancer properties. For instance, modifications of the benzothiopyran structure have been linked to cytotoxic activity against human tumor cell lines. The mechanisms underlying these effects are believed to involve interference with mitochondrial functions .
Pharmaceutical Applications
Drug Development Precursor
In the pharmaceutical industry, this compound is explored as a precursor for the development of novel therapeutic agents. Its derivatives have been synthesized and tested for their efficacy in treating various diseases, including cancer and inflammatory conditions. The compound's ability to interact with specific molecular targets enhances its potential as a drug candidate .
Material Science
Development of Functional Materials
This compound is also utilized in the development of materials with specific electronic or optical properties. Its unique chemical structure allows researchers to tailor materials for applications in electronics, photonics, and other advanced technologies.
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Used as a building block for synthesizing complex organic molecules |
| Biological Activity | Exhibits antimicrobial and potential anticancer properties |
| Pharmaceutical | Explored as a precursor for developing novel therapeutic agents |
| Material Science | Utilized in creating materials with specific electronic or optical properties |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of derivatives of this compound against various bacterial strains using the disc diffusion method. The results indicated that certain derivatives exhibited superior activity compared to standard antibacterial agents like sulfadiazine, highlighting their potential in clinical applications .
Case Study 2: Anticancer Activity
In another research effort focused on anticancer agents, modified versions of this compound were tested on human tumor cell lines. The findings demonstrated significant cytotoxic effects attributed to the compounds' ability to disrupt mitochondrial functions, suggesting their viability as candidates for cancer treatment .
属性
CAS 编号 |
83554-99-8 |
|---|---|
分子式 |
C10H7NS |
分子量 |
173.24 g/mol |
IUPAC 名称 |
2H-thiochromene-4-carbonitrile |
InChI |
InChI=1S/C10H7NS/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-5H,6H2 |
InChI 键 |
XMMTXSZWUNGPAM-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(C2=CC=CC=C2S1)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














